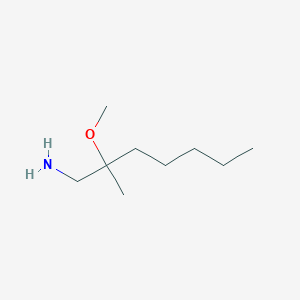

2-Methoxy-2-methylheptan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-2-methylheptan-1-amine is an organic compound with the molecular formula C9H21NO It is a derivative of heptane, featuring a methoxy group and a methyl group attached to the first carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylheptan-1-amine typically involves the reaction of 2-methyl-1-heptene with methanol in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylheptan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Methoxy-2-methylheptan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylheptan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-2-methylpropan-1-amine: This compound has a similar structure but with a shorter carbon chain.

2-Methoxy-2-methylbutan-1-amine: Another similar compound with an even shorter carbon chain.

Uniqueness

2-Methoxy-2-methylheptan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and applications .

Biological Activity

2-Methoxy-2-methylheptan-1-amine (MMHA) is a compound of interest due to its potential applications in various fields, including pharmaceuticals and as a fuel additive. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the current literature on MMHA, focusing on its biological activity, synthesis, and potential applications.

Molecular Structure : The molecular formula of this compound is C9H21NO. The compound features a methoxy group (-OCH3) and a branched alkyl chain which contributes to its unique properties.

Physical Properties :

| Property | Value |

|---|---|

| Boiling Point | 424.4 K |

| Molecular Weight | 144.25 g/mol |

| Solubility | Low in water |

Synthesis

The synthesis of MMHA typically involves the etherification of 2-methyl-1-heptene with methanol, producing MMHA along with by-products such as dimethyl ether and 2-methyl-2-heptanol. This process has been optimized for efficiency, achieving high yields of MMHA (up to 99%) under specific reaction conditions using catalysts like Amberlyst 35 .

Pharmacological Effects

Recent studies have indicated that MMHA may exhibit various pharmacological effects, particularly in the context of its amine functionality. Amines are known for their roles in neurotransmission and as precursors to various bioactive compounds. However, specific studies directly investigating the biological activity of MMHA remain limited.

Toxicological Profile

The toxicological profile of MMHA has not been extensively characterized. However, as with many amines, potential risks include irritant effects on skin and mucous membranes, along with possible neurotoxic effects at high concentrations. The workplace exposure standards suggest monitoring airborne concentrations to prevent adverse health effects .

Case Studies and Research Findings

- Bioresponsive Systems : Research into self-immolative spacers has shown that compounds similar to MMHA can be utilized to release bioactive amines in controlled environments, indicating potential applications in drug delivery systems .

- Lipid Nanoparticles for Delivery : Studies on lipid nanoparticles have highlighted the importance of amine-containing compounds in enhancing mRNA delivery efficacy. While not directly involving MMHA, these findings suggest that similar structures could improve therapeutic delivery methods .

- Cancer Research : Investigations into MetAP2 inhibitors have demonstrated that certain amines can play significant roles in tumor angiogenesis and proliferation. Although MMHA is not a direct subject of these studies, the implications for amine compounds in cancer therapy are noteworthy .

Properties

CAS No. |

1416352-09-4 |

|---|---|

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-methoxy-2-methylheptan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-4-5-6-7-9(2,8-10)11-3/h4-8,10H2,1-3H3 |

InChI Key |

ZRCXVJCAHXOORG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(CN)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.